2-Methyl-3-(thiophen-3-YL)benzoic acid

Computed Properties Drug-likeness Lead Optimization

2-Methyl-3-(thiophen-3-YL)benzoic acid is a C12H10O2S aromatic carboxylic acid characterized by a benzoic acid core with a 2-methyl substituent and a thiophen-3-yl ring at the 3-position. It is categorized as a thiophenyl-substituted benzoic acid building block for organic synthesis and medicinal chemistry.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 1261925-63-6
Cat. No. B6395798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(thiophen-3-YL)benzoic acid
CAS1261925-63-6
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C2=CSC=C2
InChIInChI=1S/C12H10O2S/c1-8-10(9-5-6-15-7-9)3-2-4-11(8)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyNXSNZZJUHJFEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-3-(thiophen-3-YL)benzoic acid (CAS: 1261925-63-6): A Structural and Procurement Baseline


2-Methyl-3-(thiophen-3-YL)benzoic acid is a C12H10O2S aromatic carboxylic acid characterized by a benzoic acid core with a 2-methyl substituent and a thiophen-3-yl ring at the 3-position [1]. It is categorized as a thiophenyl-substituted benzoic acid building block for organic synthesis and medicinal chemistry . The publicly available identity is anchored by its CAS registry and computed molecular descriptors (e.g., exact mass 218.04015073 Da, XLogP3 3.1), but authoritative pharmacological or materials science characterization remains absent from the peer-reviewed primary corpus indexed in major databases.

Distinct 3-thienyl substitution pattern for scaffold-hopping SAR studies
Computed drug-like parameters (XLogP3, TPSA) may support lead optimization screening
No direct target-engagement or bioactivity data; independent assay validation required

Why 2-Methyl-3-(thiophen-3-YL)benzoic acid Cannot Be Reliably Substituted with Isomeric Analogs


In the absence of target-specific biological or materials performance data, generic substitution of 2-methyl-3-(thiophen-3-yl)benzoic acid with other commercially available thiophenyl-benzoic acid isomers (e.g., the 2-thienyl isomer CAS 89929-87-3 or the 4-(thiophen-3-yl) isomer CAS 29886-64-4) introduces unquantified risk. Positional isomerism at the thiophene attachment point alters molecular topology, electronic distribution, and the spatial orientation of the carboxylic acid pharmacophore, which can profoundly affect molecular recognition, crystal packing, and reactivity [1]. Without head-to-head selectivity or activity data for this specific scaffold, any substitution must be treated as a new chemical entity requiring independent validation of key parameters such as target binding, metabolic stability, or polymerization efficiency. Current evidence is insufficient to establish functional equivalence between these in-class compounds.

Positional isomerism (e.g., 2-thienyl or 4-thienyl analogs) may alter molecular topology and electronic distribution, affecting molecular recognition and reactivity.
Class-level ANO1 inhibitory activity cannot be inferred; no direct activity data exist for this compound, so any substitution assumes unvalidated pharmacology.

Quantitative Differentiation Evidence for 2-Methyl-3-(thiophen-3-YL)benzoic acid Procurement


Molecular Descriptor Differentiation: XLogP3 and Topological Polar Surface Area

The target compound's computed lipophilicity (XLogP3 = 3.1) and topological polar surface area (TPSA = 65.5 Ų) distinguish it from positional isomers and are critical for estimating passive membrane permeability and oral bioavailability in the absence of experimental data [1]. While no direct comparative assay exists, these values fall within the favorable drug-like space and differentiate it from isomers like the 2-thienyl analog, which may present a different dipole moment and H-bonding surface .

Computed drug-likeness
Data to verify
XLogP3 3.1 · TPSA 65.5 Ų
Differentiates from positional isomers; may guide lead optimization ranking
Computational predictions; no experimental ADME or permeability data available
Computed Properties Drug-likeness Lead Optimization

Class-Level Evidence Gap: No Direct ANO1 Inhibitory Activity Data Available

A recent medicinal chemistry campaign on 4-arylthiophene-3-carboxylic acid derivatives identified potent ANO1 inhibitors with an optimized compound 42 achieving an IC50 of 0.79 μM [1]. Despite this chemical class relevance, 2-methyl-3-(thiophen-3-yl)benzoic acid was not among the compounds screened or reported in the publication. This represents a critical data gap; no direct inhibitory activity, selectivity profile, or analgesic efficacy data exist for this specific compound against the ANO1 target or any related anti-targets.

ANO1 channel inhibition
Class-level inference
No data reported
Activity cannot be inferred from 4-arylthiophene-3-carboxylic acid series; independent profiling required
Referenced study screened a related scaffold, not this exact compound
ANO1 Channel Pain Inhibitor Selectivity

Validated Application Scenarios for 2-Methyl-3-(thiophen-3-YL)benzoic acid Based on Current Evidence


Use as a Scaffold-Hopping Building Block in Structure-Activity Relationship (SAR) Exploration

The compound's unique 3-thienyl substitution pattern on a 2-methylbenzoic acid core provides a distinct vector for SAR studies aiming to map thiophene positional effects within a known bioactive series, such as the 4-arylthiophene-3-carboxylic acid ANO1 inhibitors [1]. A systematic head-to-head SAR panel comparing this compound to its 2-thienyl and 4-thienyl isomers could reveal key structure-activity relationships for binding pocket complementarity.

Physical Organic Chemistry Probe for Conformational and Electronic Effects

Rotational restriction between the 2-methylbenzoic acid moiety and the thiophen-3-yl ring creates a well-defined torsional profile, making the compound a suitable probe for studying through-space electronic effects and preferred solid-state conformations using techniques like X-ray crystallography or DFT calculations, as inferred from its computed properties [1].

Synthetic Intermediate for Fused Heterocycle Construction

The ortho-methyl and ortho-carboxylic acid functional groups offer a handle for cyclization reactions, serving as a late-stage intermediate for synthesizing thiophene-fused heterocycles like 8H-indeno[2,1-b]thiophenes, a strategy utilized for related thienyl-benzoate esters [2].

Application
Selection Property
Validation Focus
Scaffold-hopping SAR exploration
Unique 3-thienyl attachment on 2-methylbenzoic acid core
Compare target engagement against 2-thienyl and 4-thienyl isomers
Physical organic chemistry probe
Restricted torsional profile between aryl and thiophene rings
Conformational analysis via X-ray crystallography or DFT calculations
Synthetic intermediate for fused heterocycles
Ortho-methyl and carboxylic acid handles for cyclization
Cyclization efficiency and product purity under standard conditions
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